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Leucine, 2-(aminomethyl)- (9CI) - 170384-24-4

Leucine, 2-(aminomethyl)- (9CI)

Catalog Number: EVT-1485390
CAS Number: 170384-24-4
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sources and Classification

Leucine is one of the nine essential amino acids and is abundant in both animal and plant-based foods. Common dietary sources include:

  • Animal Sources: Meat, poultry, fish, eggs, and dairy products.
  • Plant Sources: Soy products, legumes, nuts, and seeds.

In addition to food sources, leucine is available as a dietary supplement, often marketed to athletes and bodybuilders for its muscle-building properties .

Synthesis Analysis

Methods of Synthesis

Leucine can be synthesized through various biochemical pathways. The primary method involves the isopropylmalate pathway, which is utilized by certain bacteria and plants. In this pathway, two molecules of pyruvate condense to form 2-acetolactate, catalyzed by the enzyme acetolactate synthase. This compound undergoes several transformations to eventually yield leucine through a series of enzymatic reactions involving:

  1. Acetohydroxy Acid Isomeroreductase Reaction: Converts 2-acetolactate into 2,3-dihydroxyisovalerate.
  2. Dihydroxyacid Dehydratase Reaction: Dehydrates this compound to produce alpha-ketoisovalerate.
  3. Transamination: Transfers an amino group from glutamate to form alpha-ketoisocaproate.
  4. Decarboxylation: Converts alpha-ketoisocaproate into leucine .

Technical Details

The synthesis of leucine in microorganisms like Bacteroides ruminicola involves alternative pathways where isovalerate can be reductively carboxylated to synthesize alpha-ketoisocaproate . This indicates the versatility of microbial systems in producing essential amino acids through varied metabolic routes.

Molecular Structure Analysis

Structure

Leucine has a branched-chain structure characterized by its molecular formula C6H13NO2C_6H_{13}NO_2. Its structure consists of:

  • A central carbon atom bonded to:
    • An amino group (-NH2)
    • A carboxyl group (-COOH)
    • A hydrogen atom (-H)
    • A branched side chain (-CH(CH3)2)

This unique structure contributes to its classification as a branched-chain amino acid (BCAA), alongside isoleucine and valine .

Data

  • Molecular Weight: 131.17 g/mol
  • IUPAC Name: 2-amino-4-methylpentanoic acid
  • CAS Number: 61-90-5
Chemical Reactions Analysis

Reactions Involving Leucine

Leucine participates in various biochemical reactions within the body:

  1. Protein Synthesis: It activates the mammalian target of rapamycin complex 1 (mTORC1), initiating muscle protein synthesis.
  2. Transamination Reactions: Involves the transfer of its amino group to keto acids, facilitating amino acid metabolism.
  3. Degradation Pathways: Leucine can be degraded into acetyl-CoA and succinyl-CoA through branched-chain alpha-ketoacid dehydrogenase complex reactions .

Technical Details

The degradation of leucine involves several steps that convert it into energy substrates used in the citric acid cycle, illustrating its dual role as both a building block for proteins and a source of energy.

Mechanism of Action

Leucine's mechanism of action primarily revolves around its role in protein metabolism:

  • Activation of mTORC1 Pathway: Leucine binds to specific receptors on cell membranes that activate mTORC1, leading to increased protein synthesis and muscle growth.
  • Regulation of Insulin Signaling: It also influences insulin signaling pathways, contributing to better glucose metabolism and energy production .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 292 °C (decomposes)

Chemical Properties

  • Leucine is stable under normal conditions but can undergo hydrolysis under extreme pH or temperature conditions.
  • It exhibits zwitterionic characteristics at physiological pH due to the presence of both amino and carboxyl groups.
Applications

Scientific Uses

Leucine is extensively utilized in various scientific fields:

  • Nutrition Research: Studied for its role in muscle recovery and growth among athletes.
  • Metabolic Studies: Used in experiments assessing amino acid metabolism and energy production.
  • Pharmaceutical Research: Investigated for potential therapeutic applications in muscle-wasting diseases and metabolic disorders .
Chemical Characterization of Leucine, 2-(Aminomethyl)- (9CI)

Structural Identification and Isomerism

Leucine, 2-(aminomethyl)- (9CI), represents a structural analog of the canonical branched-chain amino acid L-leucine. Its core structure retains the fundamental α-amino acid backbone (comprising an α-carboxylic acid group, α-amino group, and α-hydrogen atom) but incorporates an additional aminomethyl (-CH₂NH₂) group at the β-carbon position. This modification replaces one hydrogen atom on the β-carbon of standard leucine (2-amino-4-methylpentanoic acid) with an amino-functionalized methyl group, fundamentally altering its electronic properties, steric bulk, and potential for intermolecular interactions [5] [7] [8].

The molecule exhibits significant stereoisomerism due to the presence of at least two chiral centers: the α-carbon atom (C2) and the β-carbon atom (C3). This creates the potential for four distinct diastereomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). Each diastereomer possesses unique three-dimensional geometry, leading to distinct physicochemical behaviors and biological activities, a critical consideration in asymmetric synthesis and structure determination [8]. The specific stereochemistry denoted by the 9CI identifier requires careful elucidation using techniques like X-ray crystallography or advanced NMR methods, as stereoconfiguration profoundly impacts molecular recognition and reactivity.

  • Table 1: Key Structural Features of Leucine, 2-(aminomethyl)- (9CI) vs. L-Leucine
Structural FeatureL-Leucine (Standard)Leucine, 2-(aminomethyl)- (9CI)
Core Structure2-Amino-4-methylpentanoic acid2-Amino-3-(aminomethyl)-4-methylpentanoic acid
IUPAC Name(2S)-2-Amino-4-methylpentanoic acid2-Amino-3-(aminomethyl)-4-methylpentanoic acid (stereochemistry unspecified)
Chiral CentersOne (Cα)Minimum Two (Cα, Cβ)
Potential DiastereomersTwo enantiomers (L/D)Four diastereomers
β-Substituent-H, -CH₃-CH₂NH₂ (aminomethyl)
Functional Groupsα-NH₂, α-COOH, aliphatic isobutylα-NH₂, α-COOH, β-CH₂NH₂, aliphatic isopropyl

The β-aminomethyl group introduces an additional site for protonation/deprotonation events and potential coordination with metal ions, significantly influencing its acid-base behavior and chelation potential compared to standard leucine. Its increased polarity and potential for hydrogen bonding also distinguish it from the purely hydrophobic side chain of leucine [7] [8].

Physicochemical Properties

The introduction of the polar, basic aminomethyl group at the β-carbon dramatically alters the physicochemical profile compared to standard leucine. While both share the α-carboxylic acid (pKa ~2.3) and α-amino group (pKa ~9.6) [5] [9], Leucine, 2-(aminomethyl)- (9CI) possesses an additional ionizable site: the β-amino group of the aminomethyl substituent. This β-amino group typically exhibits a pKa higher than the α-amino group, often in the range of 10.5-11.5 for similar β-amino acids, due to the electron-donating alkyl chain separating it from the electron-withdrawing carboxylate. Consequently, the molecule exists as a zwitterionic triprotic system in aqueous solution, capable of adopting multiple charged states depending on pH:

  • Fully Protonated: H₃N⁺-CH(COOH)-CH(NH₃⁺)-CH₂-CH(CH₃)₂ (Net charge +2, predominant at very low pH)
  • Intermediate Charge States: Loss of protons from the α-COOH (pKa~2.3), then the β-NH₃⁺ (pKa~10.5-11.5?), then the α-NH₃⁺ (pKa~9.6) resulting in species with net charges of +1 and 0.
  • Fully Deprotonated: H₂N-CH(COO⁻)-CH(NH₂)-CH₂-CH(CH₃)₂ (Net charge -1, predominant at very high pH)

The isoelectric point (pI) is therefore significantly higher than that of leucine (pI ~5.98) and depends critically on the pKa of the β-amino group. It can be estimated as approximately (pKaβNH₃⁺ + pKaαNH₃⁺)/2, likely falling between 9.5 and 10.5. This high pI indicates strong basic character under physiological conditions (pH 7.4), where the molecule likely carries a net positive charge (+1).

Solubility in water is expected to be significantly higher than that of leucine (solubility ~22.4 g/L at 20°C [9]) due to the additional polar and charged β-aminomethyl group enhancing hydrophilicity. This contrasts starkly with the hydrophobic nature of leucine's isobutyl side chain. However, precise solubility data requires experimental determination. The hydrophobicity index is anticipated to be substantially lower (more hydrophilic) than leucine's value of 100 (relative hydrophobicity scale where glycine = 0) [8].

  • Table 2: Key Physicochemical Properties of Leucine, 2-(aminomethyl)- (9CI) (Predicted/Comparative)
PropertyL-Leucine (Standard)Leucine, 2-(aminomethyl)- (9CI) (Predicted)Notes
Molecular FormulaC₆H₁₃NO₂C₇H₁₆N₂O₂
Molecular Weight (g/mol)131.17160.22
Ionizable Groupsα-NH₃⁺ (pKa~9.6), α-COOH (pKa~2.3)α-NH₃⁺ (pKa~9.6), α-COOH (pKa~2.3), β-NH₃⁺ (pKa~10.5-11.5?)pKa_βNH₃⁺ estimated based on β-amino acids
Isoelectric Point (pI)~5.98~9.5 - 10.5Highly basic
Water Solubility (20°C)~22.4 g/L>>22.4 g/LSignificantly higher due to extra NH₂ group
Hydrophobicity Index100< 0 (Hydrophilic)Glycine = 0; values <0 indicate hydrophilicity [8]
Melting Point>300 °C (decomp) [9]Not DeterminedExpected high due to ionic character

The crystalline form likely exhibits high melting points (>250°C), similar to many amino acids, due to strong ionic (zwitterionic) interactions in the solid state. Spectroscopic signatures include characteristic IR absorptions for N-H stretches (~3300-3500 cm⁻¹ for NH₂, broad ~2500-3100 cm⁻¹ for NH₃⁺), asymmetric/symmetric COO⁻ stretches (~1550-1610 cm⁻¹ and ~1400 cm⁻¹), and C=O stretch of undissociated COOH (~1710 cm⁻¹), alongside complex fingerprint region patterns identifiable by comparison to standards or computational simulation.

Synthetic Pathways and Isotopic Labeling Techniques

Synthesis of Leucine, 2-(aminomethyl)- (9CI) requires strategies to install the β-aminomethyl group stereoselectively. Key approaches include:

  • Strecker Synthesis Modification: Utilizing a β-substituted aldehyde precursor (e.g., 3-(aminomethyl)-4-methylpentanal or a protected derivative) in the classic Strecker reaction (HCN/NH₃ or equivalent). This offers potential for racemic synthesis but faces challenges in aldehyde synthesis and stereocontrol [10].
  • Alkylation of Chiral Glycine Equivalents: Employing chiral auxiliaries (e.g., Evans oxazolidinones, Schöllkopf bis-lactim ethers) or metal enolates derived from glycine Schiff bases (e.g., Ni(II) complexes). Alkylation with a suitably protected electrophile like 1-(bromomethyl)-3-methylbutane or 1-(protected aminomethyl)-3-methylbutyl derivative allows introduction of the leucine-derived side chain and the β-aminomethyl group. Deprotection and hydrolysis yield the target amino acid. This method offers better potential for enantioselective synthesis at Cα, but control at Cβ requires either a chiral electrophile or diastereoselective alkylation followed by separation [9].
  • Biosynthetic Pathway Engineering: Inspired by branched-chain amino acid biosynthesis [10], potential routes could involve enzymatic amination of a β-keto acid precursor (e.g., 2-oxo-3-(aminomethyl)-4-methylpentanoic acid) using transaminases (BCAT homologs like IlvE [10]) or dehydrogenases. Alternatively, enzymatic modification of leucine precursors or analogs using aminomutases (analogous to lysine 2,3-aminomutase for β-lysine synthesis) could be explored, though this is highly speculative for this specific structure.

Isotopic Labeling is crucial for tracking, metabolic studies, and advanced NMR characterization:

  • Site-Specific ¹³C/¹⁵N Labeling: Incorporating ¹³C or ¹⁵N labels at specific atom positions (e.g., α-carbon, β-carbon, β-aminomethyl nitrogen, carboxyl carbon) is achieved by using isotopically labeled building blocks in the synthetic routes above. For example:
  • Using Na¹³CN in the Strecker synthesis labels the α-carbon.
  • Using ¹⁵NH₃ or ¹⁵N-labeled ammonia equivalents labels the α-amino group.
  • Using [¹³C]- or [¹⁵N]-labeled protected aminomethyl group precursors (e.g., [¹³CH₂NH₂] or [CH₂¹⁵NH₂]) specifically labels the β-aminomethyl moiety.
  • Bacterial expression in minimal media supplemented with specific labeled precursors (e.g., [U-¹³C]-glucose, ¹⁵NH₄Cl, or labeled α-keto acid/amino acid analogs), if a biosynthetic route is established, could achieve uniform or residue-specific labeling [3] [10].
  • Reverse Labeling: For NMR studies aiming to simplify spectra of complex systems containing this analog, unlabeled Leucine, 2-(aminomethyl)- (9CI) can be incorporated into an otherwise uniformly ¹³C/¹⁵N-labeled protein or peptide. This "turns off" signals from this specific residue while the rest of the molecule remains NMR-visible, aiding resonance assignment [3].
  • Deuterium Labeling: Selective deuteration (e.g., at Cα, Cβ, or the aminomethyl group) can be achieved via synthesis using deuterated reagents (e.g., D₂O, CD₃OD, NaBD₄) or enzymatic methods (e.g., in D₂O-based cultures). This is valuable for solvent exchange studies, simplifying NMR spectra, and probing dynamics [3].

Analytical Methods for Quantification

Accurate detection and quantification of Leucine, 2-(aminomethyl)- (9CI) in mixtures (biological samples, synthetic reaction mixtures) require methods capable of distinguishing it from structurally similar amino acids like leucine, isoleucine, norleucine, and lysine.

  • Mass Spectrometry (MS):
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification. Reverse-phase HPLC (e.g., C18 column) separates the compound based on its distinct hydrophilicity (shorter retention time than leucine). Detection employs electrospray ionization (ESI), typically generating prominent [M+H]⁺ ions at m/z 161.1 for the unlabeled compound. Tandem MS (MS/MS) fragments the precursor ion; characteristic fragments include loss of H₂O (m/z 143.1), loss of NH₃ (m/z 144.1 - unlikely from β-NH₂), loss of COOH (m/z 116.1), and fragments diagnostic of the side chain (e.g., m/z 86.1 for C₅H₁₂N⁺ from the β-aminomethyl-isobutyl group). Selected Reaction Monitoring (SRM) of specific precursor→product ion transitions provides high selectivity and sensitivity in complex matrices [4].
  • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide exact mass measurements (e.g., [M+H]⁺ for C₇H₁₆N₂O₂ = 161.1285 Da), enabling distinction from isobaric interferences and elemental formula confirmation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level structural and dynamic information but is less sensitive than MS.
  • ¹H NMR: Spectra exhibit distinct chemical shifts compared to leucine. Key expected signals include: the β-CH₂ protons of the aminomethyl group (δ ~2.5-3.0 ppm, often a multiplet), the β-CH proton (δ ~3.5-4.0 ppm, methine), the α-CH proton (δ ~3.5-4.0 ppm, overlapping), and characteristic isobutyl methyl/methylene patterns (δ ~0.9-1.7 ppm). 2D experiments (COSY, TOCSY) map scalar coupling networks, while ROESY/NOESY provide spatial proximity information.
  • ¹³C NMR: Provides chemical shifts for all carbon atoms. The β-carbon (C3, bearing the aminomethyl) is expected around δ ~40-50 ppm, distinct from leucine's β-carbon (~25 ppm). The β-aminomethyl carbon (C7) resonates around δ ~40-45 ppm. The carboxyl carbon appears ~175-180 ppm.
  • ¹⁵N NMR: Can distinguish the α-amino nitrogen (δ ~20-40 ppm) from the β-amino nitrogen (δ ~30-50 ppm, potentially overlapping). Site-specific ¹⁵N labeling simplifies assignment.
  • Isotope Filtered/Edited Experiments: Crucial for studying the analog within labeled proteins/peptides. Reverse labeling (unlabeled analog in ¹³C/¹⁵N background) allows selective observation of its signals using isotope-filtered experiments (e.g., ¹³C/¹⁵N-filtered ¹H NMR) [3].

  • Table 3: Key NMR Chemical Shifts for Leucine, 2-(aminomethyl)- (9CI) (Estimated in D₂O, pH ~7)

NucleusPositionApprox. δ (ppm)Notes
¹Hα-CH3.5 - 4.0Overlaps with β-CH
β-CH3.5 - 4.0Methine H; Overlaps with α-CH
β-CH₂ (aminomethyl)2.5 - 3.0Distinct from Leu side-chain CH₂
γ-CH₂~1.5 - 1.7Methylene adjacent to β-CH
δ-CH~1.6 - 1.8Methine of isobutyl
CH₃ (δ-methyls)~0.9Doublet (2x CH₃)
¹³CCOOH175 - 180
α-C~55 - 60
β-C~40 - 50Distinct from Leu β-C (~25 ppm)
β-CH₂-C (aminomethyl)~40 - 45
γ-C~25 - 30
δ-C~25 - 30
CH₃ (δ-methyls)~22 - 24
¹⁵Nα-NH₃⁺~20 - 40Broad
β-NH₂~30 - 50Broad; may overlap α-N
  • Enzymatic Analysis with Specific Synthetases: While leucine dehydrogenase acts on leucine, isoleucine, and valine indiscriminately [4], the high substrate specificity of aminoacyl-tRNA synthetases (aaRS) offers potential for highly selective detection. Leucine-specific leucyl-tRNA synthetase (LeuRS) is unlikely to recognize Leucine, 2-(aminomethyl)- (9CI) efficiently due to the steric and electronic perturbation at the β-carbon. However, specialized aaRS enzymes or engineered variants could potentially be developed for specific recognition. Current methods using ValRS, LeuRS, and IleRS demonstrate exquisite specificity for their cognate amino acids (Val, Leu, Ile respectively) in colorimetric or fluorimetric assays based on ATP consumption and pyrophosphate/H₂O₂ generation cascades [4]. Adapting such a system would require identifying or engineering an aaRS with high activity and selectivity for this non-canonical analog.
  • Table 4: Suitability of Analytical Methods for Leucine, 2-(aminomethyl)- (9CI)
MethodSpecificitySensitivityKey StrengthsKey Limitations
LC-MS/MS (SRM/HRMS)Very HighVery High (fmol)Gold standard for quantification in complex matrices; High selectivity via chromatography + mass/mass transitions; Confirms identity via exact massRequires expensive instrumentation; Sample prep needed
¹H/¹³C/¹⁵N NMRHigh (structural detail)Low (mM-μM)Provides atomic-level structural and dynamic info; Non-destructive; Identifies stereoisomersLow sensitivity; Complex spectra in mixtures; Requires pure samples or labeled backgrounds for proteins
Enzymatic (aaRS)Theoretically HighModeratePotential for simple, rapid assays (e.g., PAD devices [4])No known native aaRS recognizes this analog; Requires enzyme engineering
Amino Acid AnalyzerModerateModerateStandardized for physiological amino acidsPoor resolution from other hydrophilic basic AAs; Co-elution likely

Properties

CAS Number

170384-24-4

Product Name

Leucine, 2-(aminomethyl)- (9CI)

Molecular Formula

C7H16N2O2

Molecular Weight

160.21414

Synonyms

Leucine, 2-(aminomethyl)- (9CI)

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